molecular formula C50H48CaN2O8 B13645936 Calcium (3R,5S,E)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate

Calcium (3R,5S,E)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate

Cat. No.: B13645936
M. Wt: 845.0 g/mol
InChI Key: FHPDARRNOZDMOJ-FAPMUMIKSA-L
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Description

Calcium (3R,5S,E)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate is a complex organic compound that features a quinoline moiety, a cyclopropyl group, and a dihydroxyheptenoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calcium (3R,5S,E)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the cyclopropyl and phenyl groups. The dihydroxyheptenoate chain is then attached through a series of reactions involving aldol condensation, reduction, and esterification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could target the double bond in the heptenoate chain, converting it to a saturated chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline ketones, while reduction could produce saturated heptanoates.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinally, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In industry, the compound might find applications in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Calcium (3R,5S,E)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate would depend on its specific interactions with biological targets. It might interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites.

Comparison with Similar Compounds

Similar Compounds

  • Calcium (3R,5S,E)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of a quinoline ring with a cyclopropyl group and a dihydroxyheptenoate chain. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C50H48CaN2O8

Molecular Weight

845.0 g/mol

IUPAC Name

calcium;(E,3R,5S)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/2C25H25NO4.Ca/c2*27-18(14-19(28)15-23(29)30)12-13-21-24(16-6-2-1-3-7-16)20-8-4-5-9-22(20)26-25(21)17-10-11-17;/h2*1-9,12-13,17-19,27-28H,10-11,14-15H2,(H,29,30);/q;;+2/p-2/b2*13-12+;/t2*18-,19-;/m11./s1

InChI Key

FHPDARRNOZDMOJ-FAPMUMIKSA-L

Isomeric SMILES

C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=CC=C4.C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=CC=C4.[Ca+2]

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=CC=C4.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=CC=C4.[Ca+2]

Origin of Product

United States

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